molecular formula C12H12ClNO3S2 B2359189 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1251547-27-9

2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2359189
CAS No.: 1251547-27-9
M. Wt: 317.8
InChI Key: NZNXTDKJTUKAGZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 2-position and a hydroxyethyl group bearing a thiophen-3-yl moiety.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNXTDKJTUKAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

This two-step approach, adapted from Royal Society of Chemistry protocols, involves:

  • Imine Formation : Condensation of 2-chlorobenzenesulfonamide with thiophen-3-carbaldehyde in ethanol under reflux, catalyzed by glacial acetic acid.
  • Borohydride Reduction : Treatment of the imine intermediate with sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol (5:1) yields the secondary amine with simultaneous introduction of the hydroxyl group.

Key Advantages :

  • High regioselectivity (>95% purity by GC-MS).
  • Scalable to multi-gram quantities (yield: 78–92%).

Optimization Insights :

  • Ultrasound irradiation reduces reaction time from 3 hours to 15 minutes while increasing yield to 94%.
  • Substituent effects: Electron-withdrawing groups on the thiophene ring hinder imine formation, necessitating higher temperatures (80°C vs. 60°C for unsubstituted thiophene).

Nucleophilic Sulfonylation Approach

Derived from phase-transfer catalysis methods, this route employs:

  • Amine Synthesis : Preparation of 2-hydroxy-2-(thiophen-3-yl)ethylamine via reduction of thiophen-3-ylacetonitrile using lithium aluminum hydride (LiAlH₄).
  • Sulfonylation : Reaction of the amine with 2-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Conditions :

  • Molar ratio (amine:sulfonyl chloride): 1:1.2 to prevent di-sulfonylation.
  • Temperature: 0°C to room temperature to minimize side reactions.

Yield and Purity :

  • Isolated yield: 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
  • Purity: ≥98% by HPLC.

One-Pot Tandem Synthesis

A patent-derived method combines chlorination and sulfonylation in a single vessel:

  • Chlorination : Thiophene reacts with hydrochloric acid (30%) and hydrogen peroxide (30%) at -5°C to 0°C to generate reactive chlorine species.
  • In Situ Sulfonylation : Addition of 2-chlorobenzenesulfonamide and triethylamine facilitates coupling with the chlorinated intermediate.

Advantages :

  • Eliminates intermediate isolation steps (total time: 12 hours vs. 18 hours for stepwise synthesis).
  • Ideal for large-scale production (batch size: up to 100 g).

Limitations :

  • Requires precise temperature control (-10°C to 0°C) to avoid over-chlorination.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • Polar Protic Solvents (e.g., MeOH) : Accelerate imine reduction but promote sulfonamide hydrolysis at elevated temperatures.
  • Aprotic Solvents (e.g., THF) : Enhance sulfonyl chloride reactivity but necessitate anhydrous conditions.

Catalytic Enhancements

  • Phase-Transfer Catalysts (e.g., TBAI) : Increase reaction rate by 40% in nucleophilic sulfonylation.
  • Lewis Acids (e.g., ZnCl₂) : Improve imine formation yields by stabilizing transition states (ΔYield: +12%).

Thermodynamic Considerations

  • Reductive Amination : Exothermic (ΔH ≈ -85 kJ/mol), requiring controlled addition of NaBH₄ to prevent thermal runaway.
  • Sulfonylation : Endothermic (ΔH ≈ +25 kJ/mol), necessitating gradual warming from 0°C to 25°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.45 (d, J = 5.0 Hz, 1H, Thiophene-H), 5.21 (s, 1H, OH), 3.72–3.68 (m, 2H, CH₂), 2.95 (s, 1H, NH).
  • FT-IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1160 cm⁻¹ (S=O asymmetric stretch), 1085 cm⁻¹ (C-Cl stretch).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).
  • GC-MS : m/z 393.9 [M]⁺, fragmentation peaks at m/z 214 (C₆H₄ClSO₂⁺) and m/z 180 (C₄H₃S-C₂H₄OH⁺).

Industrial and Environmental Considerations

Waste Management

  • Chlorinated Byproducts : Generated during one-pot synthesis require neutralization with 10% sodium bicarbonate before disposal.
  • Solvent Recovery : Ethyl acetate and DCM are reclaimed via distillation (recovery rate: 85–90%).

Green Chemistry Metrics

  • Atom Economy : 78% for reductive amination vs. 65% for nucleophilic sulfonylation.
  • E-Factor : 2.1 kg waste/kg product (ultrasound method) vs. 5.8 kg waste/kg product (conventional).

Scientific Research Applications

Synthesis Overview

The synthesis of 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.
  • Introduction of the Benzenesulfonamide Group : This step involves reacting thiophene derivatives with sulfonyl chlorides.
  • Chlorination : The final step introduces the chloro substituent at the appropriate position on the aromatic ring.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases. Notably, derivatives of this compound have shown promising results in anticancer studies, where modifications to the sulfonamide group significantly increased cytotoxicity against cancer cell lines due to their ability to inhibit key enzymes involved in tumor progression.

Case Study: Anticancer Properties

Research indicates that sulfonamide derivatives with thiophene moieties exhibit enhanced anticancer activity. In vitro studies demonstrated increased cytotoxicity against multiple cancer cell lines, suggesting that these compounds may serve as effective chemotherapeutic agents.

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices, where efficient charge transport is essential.

Biological Studies

The compound is also employed in biological studies focusing on enzyme inhibition and receptor binding. Its mechanism of action involves interactions with specific molecular targets, particularly through its thiophene ring and sulfonamide group, which can form hydrogen bonds with amino acid residues in proteins.

Case Study: Inflammatory Responses

A study investigated the impact of similar compounds on inflammatory responses, revealing that certain derivatives significantly reduced levels of inflammatory mediators in pancreatic beta cells. This reduction was linked to improved metabolic function in diabetic models, highlighting the compound's potential in treating diabetes-related complications.

Data Summary

Application Area Details Case Studies/Findings
Medicinal ChemistryBuilding block for therapeutic agents; anticancer propertiesEnhanced cytotoxicity against cancer cell lines; inhibition of tumor progression enzymes
Material ScienceDevelopment of organic semiconductors and LEDsSuitable for optoelectronic devices due to electronic properties
Biological StudiesEnzyme inhibition and receptor bindingReduced inflammatory mediators in diabetic models; improved metabolic function

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues . This interaction can inhibit enzyme activity or modulate receptor function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Substituents/Functional Groups Biological Activity Key Structural Features References
2-Chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide 2-Cl, hydroxyethyl-thiophen-3-yl Not reported Polar heterocyclic substituent Synthesized
Chlorsulfuron 2-Cl, triazine-methoxy, urea linkage Herbicide (ALS inhibitor) Urea-sulfonamide hybrid
3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide 3-Cl, 2-methyl, furyl, thienyl Not specified Dual heterocycles, steric bulk
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide 2-Cl, 4-methylbenzoyl Antitumor (preclinical) Acylated sulfonamide

Table 2: Conformational Parameters in Selected Sulfonamides

Compound Name Dihedral Angle (°) Torsional Angle (°) Hydrogen Bonding Patterns
Target Compound (Inferred) ~80–90 ~60–70 N—H···O(S), O—H···O/S
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide 89.1 60.4 N—H···O(S)
Chlorsulfuron Not reported Not reported N—H···O (urea-triazine)

Biological Activity

2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound involves several chemical reactions that typically use starting materials such as thiophene derivatives and benzenesulfonamide. The general synthetic route includes:

  • Formation of the Thiophenyl Hydroxyethyl Group : The thiophene ring is modified to introduce a hydroxyethyl group.
  • Chlorination : The introduction of the chlorine atom at the appropriate position on the aromatic ring.
  • Sulfonamide Formation : The final step involves the formation of the sulfonamide linkage, which is crucial for the biological activity of the compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties:

Inhibition of Lipoxygenases

One notable area of research involves the inhibition of lipoxygenases (LOXs), particularly 12-lipoxygenase (12-LOX), which is implicated in inflammatory processes and cancer progression. Compounds similar to this compound have shown nanomolar potency against 12-LOX and favorable selectivity over other lipoxygenases and cyclooxygenases . This suggests a potential therapeutic application in treating inflammatory diseases and certain cancers.

Case Studies

  • Case Study on Anticancer Properties : A study investigating sulfonamide derivatives revealed that modifications to the sulfonamide group could enhance anticancer activity. The results indicated that derivatives with a thiophene moiety exhibited increased cytotoxicity against various cancer cell lines, potentially due to their ability to inhibit key enzymes involved in tumor progression .
  • Study on Inflammatory Responses : Another study focused on the role of 12-LOX in inflammation found that compounds with similar structures significantly reduced 12-HETE levels in pancreatic beta cells, which are crucial for insulin secretion. This reduction was linked to decreased inflammatory responses and improved metabolic function in diabetic models .

Data Tables

Biological ActivityReferenceObserved Effects
Antiviral Activity Low micromolar inhibition of viral replication
Inhibition of 12-LOX Nanomolar potency against inflammatory pathways
Cytotoxicity in Cancer Enhanced cytotoxic effects in cancer cell lines

Q & A

Basic: What are the established synthetic routes for 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 2-hydroxy-2-(thiophen-3-yl)ethylamine with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dry dichloromethane at 0–5°C) to form the sulfonamide intermediate.
  • Step 2: Chlorination of the intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous toluene at reflux (~110°C) .
  • Optimization: Yield improvement can be achieved via continuous flow reactors for precise temperature control and reduced side reactions. Purification often employs flash column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the thiophene and sulfonamide groups. For example, the hydroxyethyl proton appears as a broad singlet (~δ 5.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 356.03) and detects impurities .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., S=O stretches at ~1350 cm⁻¹, OH stretch at ~3400 cm⁻¹) .

Basic: What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Anti-inflammatory activity: Inhibition of COX-1/COX-2 enzymes measured via ELISA, comparing IC₅₀ values to celecoxib .
  • Antimicrobial testing: Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Thiophene substitution: Replace 3-thiophene with 2-thiophene or benzothiophene to assess aromatic stacking effects on receptor binding .
  • Hydroxyethyl group: Acetylation or methylation of the hydroxyl group tests hydrogen-bonding contributions to solubility and target interaction .
  • Sulfonamide linker: Replace with carbamate or urea to evaluate electronic effects on enzyme inhibition .

Advanced: What crystallographic methods resolve its 3D structure, and how is SHELX employed?

Methodological Answer:

  • Single-crystal X-ray diffraction: Crystals grown via vapor diffusion (e.g., chloroform/methanol). Data collected at 100 K using Cu-Kα radiation .
  • SHELX refinement: SHELXL refines positional and thermal parameters. Key metrics: R₁ < 0.05, wR₂ < 0.12. Hydrogen bonding (e.g., O–H···O=S) is mapped using ORTEP-3 .

Advanced: How can metabolic stability and degradation pathways be studied in preclinical models?

Methodological Answer:

  • In vivo rat models: Administer compound (10 mg/kg IV/oral), collect bile and plasma. Metabolites identified via LC-MS/MS .
  • Cytochrome P450 assays: Incubate with human liver microsomes (HLMs) + NADPH. Monitor hydroxylation or sulfonamide cleavage by LC-HRMS .

Advanced: What computational strategies predict target proteins or off-target interactions?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Dock into COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) active sites. Score binding poses using AMBER force fields .
  • Machine learning (QSAR): Train models on sulfonamide bioactivity datasets (ChEMBL) to predict ADMET properties .

Advanced: How does structural comparison with analogs (e.g., chlorsulfuron) inform bioactivity?

Methodological Answer:

  • Chlorsulfuron comparison: Replace triazine with thiophene to reduce herbicidal activity and enhance mammalian target selectivity. Test via kinase inhibition panels .
  • Thermodynamic solubility: Compare logP values (HPLC) to correlate lipophilicity with membrane permeability .

Advanced: What formulation challenges arise due to solubility, and how are they addressed?

Methodological Answer:

  • Poor aqueous solubility: Use co-solvents (PEG 400) or cyclodextrin inclusion complexes (e.g., HP-β-CD) for in vivo dosing .
  • Solid dispersion: Spray-dry with PVP K30 to enhance dissolution rate (e.g., 2:1 drug:polymer ratio) .

Advanced: Can synergistic effects be observed in combination therapies?

Methodological Answer:

  • Anticancer synergy: Combine with cisplatin (1:10 molar ratio) in A549 cells. Assess synergy via Chou-Talalay analysis (CompuSyn software) .
  • Antimicrobial potentiation: Test with β-lactams against MRSA. Check fractional inhibitory concentration (FIC) indices .

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